ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
Description
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at position 5 and an ethyl ester at position 2, forming a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O₂S, with a molecular weight of 256.08 g/mol . The compound is cataloged in pharmaceutical building block databases, such as those from Enamine Ltd and Suzhou Lan Yun Pharmaceutical Co., indicating its relevance in medicinal chemistry for drug discovery . The hydrochloride salt enhances solubility, making it suitable for biological testing and formulation development.
Properties
CAS No. |
2408964-46-3 |
|---|---|
Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H |
InChI Key |
FDGMONRRJFSKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Aminomethylation
Bromination of the 5-amino derivative using copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile generates ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Subsequent displacement of the bromine atom with an aminomethyl group is achieved via nucleophilic substitution. For example, reaction with methylamine in ethanol at 90°C yields the target compound after hydrochloride salt formation.
Table 1: Bromination and Substitution Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | CuBr₂, t-BuONO, CH₃CN | 60°C, 30 min | 84% |
| Aminomethylation | Methylamine, EtOH | 90°C, 2 h | 15% |
The low yield in the aminomethylation step (15%) highlights challenges in nucleophilic displacement on the electron-deficient thiadiazole ring. Optimization using polar aprotic solvents like DMF or elevated temperatures may improve efficiency.
Reductive Amination of Aldehyde Intermediates
Reductive amination offers an alternative route by introducing the aminomethyl group via aldehyde intermediates. Ethyl 5-formyl-1,3,4-thiadiazole-2-carboxylate, generated through oxidation of a hydroxymethyl precursor, reacts with ammonia or primary amines in the presence of reducing agents.
Sodium Triacetoxyborohydride-Mediated Reductive Amination
A suspension of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, trifluoroacetic acid (TFA), and 4-chlorobenzaldehyde in isopropanol undergoes reductive amination using sodium triacetoxyborohydride. After 18 hours at 70°C, the product is purified via column chromatography, yielding 44 mg of the secondary amine derivative. Hydrochloride salt formation is achieved by treating the free base with HCl gas.
Table 2: Reductive Amination Parameters
Direct Reduction of Nitriles or Amides
The aminomethyl group can be introduced via reduction of nitrile or amide functionalities at the 5-position.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Ethyl 5-cyano-1,3,4-thiadiazole-2-carboxylate, synthesized from the corresponding amine via diazotization, is reduced with LiAlH₄ in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, yielding (5-aminomethyl-1,3,4-thiadiazol-2-yl)methanol after purification. Subsequent esterification and hydrochloride salt formation complete the synthesis.
Table 3: Reduction Conditions and Outcomes
Microwave-Assisted Coupling Reactions
Modern techniques like microwave irradiation accelerate coupling reactions, enhancing efficiency.
Carbodiimide-Mediated Amide Bond Formation
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate reacts with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Microwave irradiation at 100°C for 30 minutes facilitates rapid amide bond formation, as demonstrated in the synthesis of a trans-cyclohexylbenzoyl derivative. Acidic workup and trituration yield the hydrochloride salt.
Table 4: Microwave Reaction Parameters
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid. For example, dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 μg/mL . The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
The compound has demonstrated cytostatic properties against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation. Notably, derivatives related to this compound have shown significant cytotoxicity against Ehrlich’s Ascites carcinoma cells .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Studies suggest that these effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have demonstrated reductions in inflammation markers in animal models treated with thiadiazole derivatives .
Neuroprotective Activity
Recent investigations suggest potential neuroprotective effects of thiadiazole derivatives, indicating their usefulness in conditions such as epilepsy and neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial effects with MIC values comparable to those of standard antibiotics .
Case Study 2: Anticancer Properties
In another study focused on anticancer activity, researchers tested the compound against several human cancer cell lines. The results revealed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for new anticancer therapies .
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Electronic and Steric Effects
- Aminomethyl Group: The primary amine in the target compound provides hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors) .
- Chloro Substituent : The electron-withdrawing chlorine in the analog reduces electron density at the thiadiazole ring, affecting reactivity in nucleophilic substitutions .
Biological Activity
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 239.7 g/mol
- Appearance : White powder
- Solubility : Soluble in water and methanol
- Melting Point : 204-206°C
The compound's structure includes a thiadiazole ring, which is known to enhance its biological activity compared to other derivatives. Its unique amino group substitution contributes to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves a multistep process that includes the cyclization of appropriate precursors. The synthetic routes often utilize solvents like dimethylformamide (DMF) and catalysts such as sulfuric acid. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.
- Antifungal Activity : Demonstrates activity against fungi such as Aspergillus niger and Aspergillus fumigatus.
In comparative studies, this compound has shown higher efficacy than standard antibiotics like ofloxacin and cefepime .
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds possess antitumor properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The thiadiazole ring plays a crucial role in binding to these targets, leading to alterations in cellular processes .
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 12 |
| Escherichia coli | 16 | 10 |
| Pseudomonas aeruginosa | 15 | 11 |
Study 2: Antitumor Activity Assessment
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects on HeLa cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
Q & A
Basic: What are the established synthetic routes for ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives using acetyl chloride or similar reagents. For example, 4-methylthiosemicarbazide reacts with acetyl chloride to form 5-methyl-2-methylamino-1,3,4-thiadiazole derivatives . Characterization involves:
- Spectroscopy : IR for NH, C=N, and C-O-C stretches; H/C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8 ppm in H NMR) .
- Mass Spectrometry : Fragmentation patterns to validate molecular ions (e.g., m/z 225 for the parent ion) .
- Melting Point Analysis : Consistency checks (e.g., 141–143°C for hydrochloride salts) .
Basic: How do solvent systems and reaction conditions influence the stability of this thiadiazole derivative during synthesis?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction purification via column chromatography to remove byproducts .
- Acid Catalysis : Hydrochloric acid is critical for stabilizing the aminomethyl group during salt formation. Excess acid can lead to decomposition, necessitating pH-controlled quenching .
- Temperature : Reactions above 80°C risk thiadiazole ring degradation; optimal yields (e.g., 65%) are achieved at 60–70°C .
Advanced: How can computational methods optimize the synthesis of this compound while minimizing experimental trial-and-error?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers for cyclization steps .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing redundant experiments .
- Machine Learning : Train models on existing thiadiazole synthesis data (e.g., substituent effects on yield) to recommend optimal conditions (e.g., solvent ratios, catalyst loading) .
Advanced: How should researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity at pH 7.4 ± 0.2) to isolate compound-specific effects .
- Structural Analog Comparison : Compare with derivatives (e.g., 5-(benzylamino)methyl variants) to identify activity trends linked to substituent electronegativity or steric hindrance .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in reported IC values, controlling for cell line differences or incubation times .
Advanced: What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Simulation : Use Aspen Plus or similar software to model heat transfer and mixing dynamics in batch reactors, avoiding localized overheating .
- Membrane Separation : Employ nanofiltration membranes (MWCO 500 Da) to isolate the hydrochloride salt from unreacted amines .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., stirring rate, reagent addition rate) for reproducibility at 10x scale .
Advanced: How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro ADME :
- Solubility : Use shake-flask method with PBS (pH 6.8) and HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes, monitoring parent compound depletion via LC-MS/MS .
- In Vivo Profiling : Administer via IV/PO in rodent models, with plasma sampling at t = 0, 1, 4, 8, 24h. Calculate AUC using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
